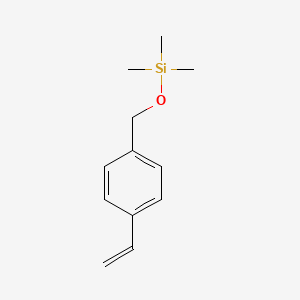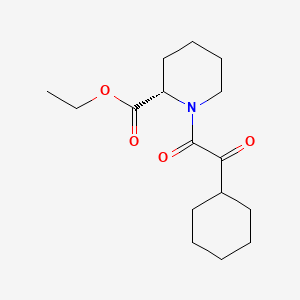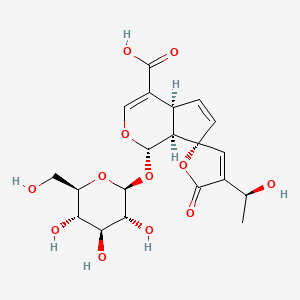
(Vinylbenzyloxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Vinylbenzyloxy)trimethylsilane is an organosilicon compound with the chemical formula C12H18OSi. It appears as a colorless liquid with low viscosity, low surface tension, and good heat resistance and chemical stability . This compound is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform at room temperature . It is commonly used as a functional silane coupling agent, which can chemically react with the surface of inorganic substances and combine organic substances with inorganic substances, thereby improving the adhesion and weather resistance of the material .
Preparation Methods
The preparation of (Vinylbenzyloxy)trimethylsilane is typically achieved through a silane coupling reaction. A common synthetic route involves reacting trimethylsilane with phenol in the presence of hydrochloric acid and introducing ethylene gas for an addition reaction . This method allows for the efficient production of the target compound under controlled conditions.
Chemical Reactions Analysis
(Vinylbenzyloxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where the vinyl group or the trimethylsilane group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Vinylbenzyloxy)trimethylsilane has a wide range of applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Mechanism of Action
The mechanism by which (Vinylbenzyloxy)trimethylsilane exerts its effects involves its ability to chemically bond with both organic and inorganic substances. This bonding improves the adhesion, weather resistance, and overall stability of the materials it is applied to . The molecular targets and pathways involved include the surface hydroxyl groups of inorganic substances and the functional groups of organic molecules.
Comparison with Similar Compounds
Similar compounds to (Vinylbenzyloxy)trimethylsilane include:
(Vinylphenoxy)trimethylsilane: Shares similar properties and applications but differs in the specific structure of the phenoxy group.
Trimethyl(4-vinylbenzyl)oxy)silane: Another related compound with comparable uses in improving material properties.
The uniqueness of this compound lies in its specific combination of vinyl and trimethylsilane groups, which provide a balance of reactivity and stability, making it particularly effective as a coupling agent in various applications.
Properties
IUPAC Name |
(4-ethenylphenyl)methoxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi/c1-5-11-6-8-12(9-7-11)10-13-14(2,3)4/h5-9H,1,10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKAVSZHAQJIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)


